Epilotaustralin is a cyanogenic glycoside compound primarily derived from certain species of the Rhodiola genus, particularly Rhodiola crenulata and Rhodiola rosea. These plants are known for their adaptogenic properties and have been utilized in traditional medicine for centuries. Epilotaustralin, like other cyanogenic glycosides, is stored in plant tissues in a non-toxic form and can release toxic hydrogen cyanide upon enzymatic hydrolysis, which occurs when the plant is damaged .
Epilotaustralin is predominantly found in Rhodiola species, which thrive in high-altitude regions and are recognized for their medicinal properties. The compound's presence in these plants contributes to their biological activities, including potential health benefits and protective effects against various stressors .
Epilotaustralin belongs to the class of cyanogenic glycosides, which are secondary metabolites that can release cyanide when hydrolyzed. This classification places it alongside other notable compounds such as amygdalin and lotaustralin, which also exhibit similar properties and mechanisms of action .
The synthesis of epilotaustralin typically occurs within the plant through biosynthetic pathways involving amino acids and carbohydrates. The primary precursor for cyanogenic glycosides is often derived from phenylalanine or tyrosine, which undergoes various enzymatic transformations to yield the final glycoside structure.
The biosynthesis of epilotaustralin involves several key enzymes:
These enzymatic processes are tightly regulated within the plant to prevent premature release of cyanide, ensuring that epilotaustralin remains stable until needed for defense mechanisms .
Epilotaustralin's molecular structure features a cyanohydrin group attached to a glucose unit. The general formula can be represented as C₁₁H₁₅N₁O₆, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
The structural analysis reveals that epilotaustralin possesses a complex arrangement that allows it to interact with various biological systems. Its molecular weight is approximately 255.25 g/mol, and it exhibits specific stereochemistry that influences its reactivity and interactions with enzymes involved in cyanide release .
Epilotaustralin undergoes hydrolysis when exposed to specific enzymes such as β-glucosidase or hydroxynitrile lyase. This reaction results in the cleavage of the glycosidic bond, releasing hydrogen cyanide—a potent toxin.
The reaction mechanism involves:
The kinetics of this reaction can vary based on environmental conditions such as pH and temperature .
Epilotaustralin exerts its effects primarily through its ability to release hydrogen cyanide upon enzymatic hydrolysis. This process serves as a deterrent against herbivory and microbial infection.
Research indicates that even low concentrations of hydrogen cyanide can inhibit cellular respiration in many organisms, providing an effective means of protection for plants containing epilotaustralin. Additionally, studies suggest potential therapeutic applications due to its selective toxicity towards certain pathogens while remaining safe for higher organisms at controlled doses .
These properties underscore its potential utility in both ecological interactions and pharmacological applications .
Epilotaustralin has garnered interest for its potential applications in various fields:
Epilotaustralin (C₈H₁₅NO₆), a stereoisomer of lotaustralin, was first identified as a distinct cyanogenic glycoside (CG) in the early 21st century. Initial research focused on its structural differentiation from lotaustralin, characterized by its epimeric configuration at the C-2 position of the hydroxynitrile aglycone. Early biochemical studies in Heliconiini butterflies revealed that epilotaustralin coexists with linamarin and lotaustralin, suggesting a shared biosynthetic pathway. This discovery emerged from advanced chromatographic techniques that resolved stereoisomeric CGs previously misidentified as lotaustralin [1] [6]. By 2020, targeted analyses confirmed its presence in both plants and insects, highlighting its role in convergent chemical evolution. Notably, Sculfort et al. (2020) documented epilotaustralin in wild Heliconiini populations, hypothesizing de novo synthesis alongside lotaustralin [1].
Epilotaustralin occurs in phylogenetically disparate taxa, primarily within the eudicots. Its distribution correlates with specialized chemical defense mechanisms:
Table 1: Taxonomic Distribution of Epilotaustralin in Plant Families
| Family | Genera/Species | Ecological Role | Detection Method |
|---|---|---|---|
| Fabaceae | Phaseolus lunatus | Herbivore defense | HPLC-MS, genomic clustering |
| Passifloraceae | Passiflora riparia | Sequestration source | Chromatography, sequestration assays |
| Rosaceae | Prunus dulcis | Pathogen resistance | NMR spectroscopy |
| Crassulaceae | Rhodiola crenulata | Stress response | DNA barcoding, chemotyping |
Epilotaustralin shares core biosynthetic machinery with aliphatic CGs:- Biosynthetic Pathway: Like lotaustralin, it derives from isoleucine via a conserved two-step pathway:1. CYP79 Enzymes: Convert isoleucine to oximes (e.g., CYP79D71 in P. lunatus) [7].2. CYP71/CYP736 Enzymes: Catalyze oxidative decarboxylation and glucosylation. In Heliconiini, epilotaustralin synthesis involves CYP405E2-like enzymes, though gene characterization is ongoing [1].- Stereochemical Divergence: Epilotaustralin's C-2 epimerization arises from substrate-specific modifications by UDP-glucosyltransferases (UGTs). Structural comparisons reveal UGT85K31 (in P. lunatus) preferentially glucosylates the epimerized hydroxynitrile [7].- Evolutionary Origins: Gene clusters encoding CG biosynthesis (e.g., CYP79-CYP736-UGT) exhibit convergent evolution in Fabaceae, Passifloraceae, and Rosaceae. However, epilotaustralin-specific clusters are lineage-dependent:- Phaseolus: Tandem CYP79D71-CYP83E-UGT85K31 [7].- Heliconiini: Putative insect-adapted CYP405 loci [1].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: